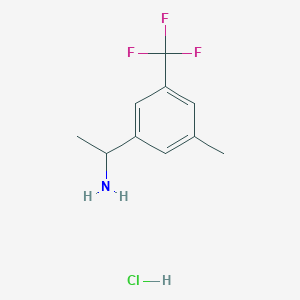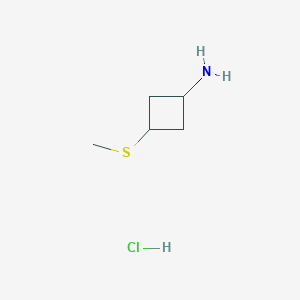![molecular formula C38H40N4O4S B1460607 7-{4-[(7-{4-[4-(1-苯并噻吩-4-基)哌嗪-1-基]丁氧基}喹啉-2-基)氧基]丁氧基}-1,2-二氢喹啉-2-酮 CAS No. 2116542-21-1](/img/structure/B1460607.png)
7-{4-[(7-{4-[4-(1-苯并噻吩-4-基)哌嗪-1-基]丁氧基}喹啉-2-基)氧基]丁氧基}-1,2-二氢喹啉-2-酮
描述
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C38H40N4O4S and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
精神分裂症的治疗
布雷昔普拉唑主要用于治疗精神分裂症。它作为一种血清素-多巴胺活性调节剂 (SDAM),选择性地靶向与精神分裂症相关的递质系统。这种非典型抗精神病药物已获得美国食品药品监督管理局 (USFDA) 批准,并在市场上以商品名 REXULTI® 销售 .
抑郁症的辅助治疗
除了精神分裂症,布雷昔普拉唑还用作重度抑郁症 (MDD) 的辅助治疗。它与其他抗抑郁药一起处方以增强治疗效果,尤其是在对标准治疗反应不足的患者中 .
血清素和多巴胺受体的调节
布雷昔普拉唑对血清素 (5-HT) 和多巴胺 (D2) 受体表现出高亲和力。它在 D2 受体上的部分激动剂作用和在 5-HT 受体上的拮抗剂作用有助于其在情绪和精神疾病中的治疗效果 .
神经药理学研究
该化合物的独特受体特征使其成为神经药理学研究中宝贵的工具。涉及布雷昔普拉唑的研究可以帮助阐明精神疾病的病理生理学以及中枢神经系统调节机制 .
新型抗精神病药物的开发
布雷昔普拉唑的药理特征是开发新型抗精神病药物的模板。其疗效和安全性特征指导研究人员设计具有改善的治疗效果和减少副作用的化合物 .
多晶型形式的调查
布雷昔普拉唑及其盐酸盐可以以不同的多晶型形式存在,这些形式在稳定性和物理性质上可能有所不同。对这些多晶型形式的研究可以导致发现更稳定和可重现的结晶形式 .
制药生产中的工艺优化
布雷昔普拉唑的合成涉及复杂的工艺,这些工艺可以针对商业规模生产进行优化。研究环保且经济高效的生产方法对于使该药物更易获得至关重要 .
药物相互作用的研究
了解布雷昔普拉唑如何与其他药物相互作用对于安全临床使用至关重要。对其药代动力学和药效学的研究提供了对潜在药物相互作用的见解,并为复方用药提供了指导 .
作用机制
Target of Action
The primary targets of this compound are the serotonin, dopamine, and noradrenaline receptors . It has a high affinity for these receptors, which play crucial roles in the regulation of mood, cognition, and behavior .
Mode of Action
It also acts as an antagonist at the 5-HT2A (serotonin) and α1/2 (adrenergic) receptors , blocking the action of natural neurotransmitters .
Biochemical Pathways
By modulating the activity of these receptors, the compound influences the serotonin-dopamine system in the brain . This can lead to changes in various biochemical pathways and affect the transmission of signals in the brain, potentially alleviating symptoms of psychiatric disorders .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its mode of action, it could potentiallyregulate mood and behavior , and alleviate symptoms of psychiatric disorders .
生化分析
Biochemical Properties
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin, dopamine, and noradrenaline receptors . These interactions are primarily characterized by binding to the active sites of these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with these receptors suggests its potential as a therapeutic agent in treating psychiatric disorders.
Cellular Effects
The effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and release, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as serotonin, dopamine, and noradrenaline receptors . This binding can result in either inhibition or activation of these receptors, depending on the context. For example, the compound acts as a partial agonist at dopamine D2 receptors, modulating dopamine activity and influencing neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to sustained modulation of receptor activity, resulting in prolonged changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing symptoms of psychiatric disorders without significant adverse effects . At higher doses, it can induce toxic effects, including alterations in motor function and behavior. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.
Subcellular Localization
The subcellular localization of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is crucial for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it can localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the nucleus, where it influences gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
7-[4-[7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31(27-34(29)40-38)44-22-2-1-17-41-18-20-42(21-19-41)35-6-5-7-36-32(35)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIZAUWWJSARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


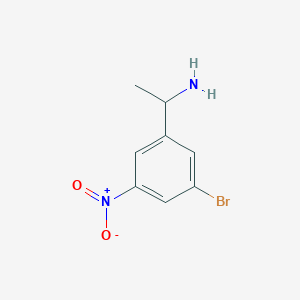
![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)
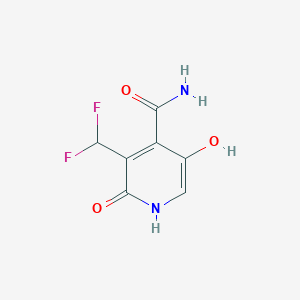
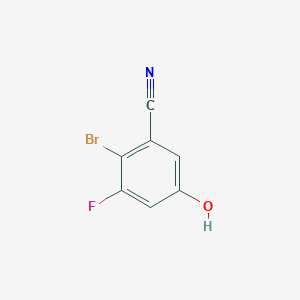
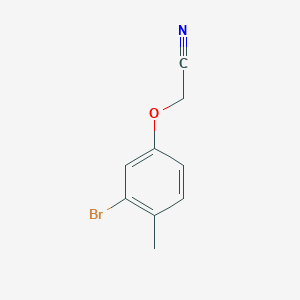
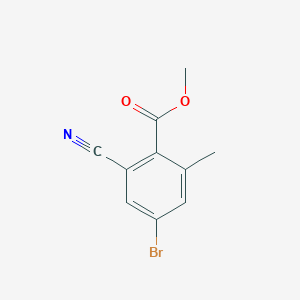
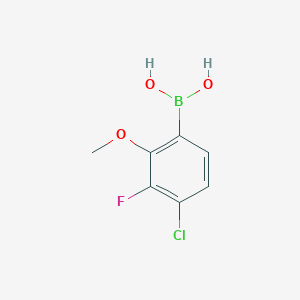

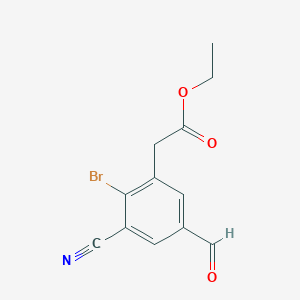
![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
